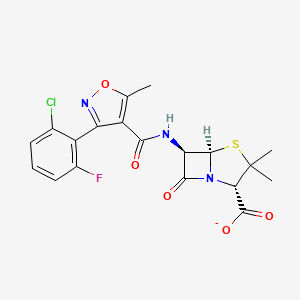

Flucloxacillin(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flucloxacillin(1-) is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:

Condensation: The acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin.

Crystallization: The product is crystallized from an alcohol solvent to obtain flucloxacillin crystals.

Industrial Production Methods: In industrial settings, the synthesis of flucloxacillin sodium involves similar steps but on a larger scale. The process includes the use of pregelatinized starch to improve the stability of flucloxacillin during production .

Analyse Chemischer Reaktionen

Types of Reactions: Flucloxacillin undergoes several types of chemical reactions, including:

Hydrolysis: Flucloxacillin can be hydrolyzed by beta-lactamases, leading to the breakdown of its beta-lactam ring.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Beta-lactamases are the primary reagents that hydrolyze flucloxacillin.

Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions.

Major Products Formed:

Hydrolysis: The major product formed is penicilloic acid.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Skin and Soft Tissue Infections

Flucloxacillin is widely prescribed for skin and soft tissue infections, including:

- Cellulitis

- Impetigo

- Folliculitis

- Carbuncles

- Erysipelas

In the UK, it is often the first-line treatment for cellulitis due to its effectiveness against both Staphylococcus and Streptococcus species. A study indicated that flucloxacillin alone suffices for treating cellulitis without the need for dual therapy with benzylpenicillin .

2. Osteomyelitis Treatment

Despite its lower penetration into bone tissue (10-20%), flucloxacillin has shown efficacy in treating osteomyelitis. It is often used in combination with other antibiotics when necessary .

3. Endocarditis and Pneumonia

Flucloxacillin may be used alone or in combination with other antibiotics for treating endocarditis. It is also utilized in pneumonia management, particularly in cases where staphylococcal infection is suspected .

Pharmacokinetics

Flucloxacillin exhibits high protein binding (95-97%), which can affect its dosing in critically ill patients with hypoalbuminaemia. Research indicates that standard dosing may be insufficient; continuous infusion of higher doses (e.g., 12 g/24 h) is recommended to achieve adequate pharmacodynamic targets against MSSA .

Table 1: Pharmacokinetic Parameters of Flucloxacillin

| Parameter | Value |

|---|---|

| Protein Binding | 95-97% |

| Volume of Distribution | Increased in hypoalbuminaemia |

| Half-Life | Approximately 1 hour |

| Clearance | Renal |

Case Studies

Case Study 1: Continuous Infusion Efficacy

A study involving 20 patients with serious MSSA sepsis demonstrated that switching from intermittent dosing to continuous infusion of flucloxacillin significantly improved clinical outcomes. Of the patients treated, 82% were clinically and microbiologically cured at long-term follow-up .

Case Study 2: Acute Interstitial Nephritis

In a reported case, an elderly patient developed acute interstitial nephritis after receiving flucloxacillin for pre-patellar bursitis. The renal function normalized following the cessation of the drug, suggesting a direct correlation between flucloxacillin use and renal impairment .

Risks Associated with Flucloxacillin

While flucloxacillin is effective, it is not without risks. Notably, there are concerns regarding liver injury, particularly cholestatic liver disease. Studies have shown an increased risk within the first 45 days of treatment, especially among older patients .

Table 2: Risk of Liver Injury Associated with Flucloxacillin

| Time Frame | Risk per 100,000 Users | Confidence Interval |

|---|---|---|

| 1-45 Days | 8.47 | (6.64 - 10.65) |

| 46-90 Days | 1.77 | (0.60 - 4.10) |

Wirkmechanismus

Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike some other beta-lactam antibiotics, flucloxacillin is stable against hydrolysis by a variety of beta-lactamases .

Vergleich Mit ähnlichen Verbindungen

- Cloxacillin

- Dicloxacillin

- Oxacillin

Flucloxacillin stands out due to its stability against beta-lactamases and its effectiveness against penicillinase-producing bacteria .

Eigenschaften

Molekularformel |

C19H16ClFN3O5S- |

|---|---|

Molekulargewicht |

452.9 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |

InChI-Schlüssel |

UIOFUWFRIANQPC-JKIFEVAISA-M |

Isomerische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

Kanonische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.